3-Methyl-2-(1H-pyrazol-4-yl)morpholine
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Overview
Description
3-Methyl-2-(1H-pyrazol-4-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-2-(1H-pyrazol-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1H-Pyrazol-1-yl)morpholine
- 3-Methyl-1H-pyrazole
Uniqueness
3-Methyl-2-(1H-pyrazol-4-yl)morpholine is unique due to its specific substitution pattern and the presence of both pyrazole and morpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-methyl-2-(1H-pyrazol-4-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-6-8(12-3-2-9-6)7-4-10-11-5-7/h4-6,8-9H,2-3H2,1H3,(H,10,11) |
InChI Key |
DNENKWHFXPHFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1)C2=CNN=C2 |
Origin of Product |
United States |
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